Laurycolactone A

Natural product chemistry Structure-activity relationship Quassinoid characterization

Researchers investigating quassinoid structure-activity relationships need well-characterized, low-activity reference compounds to establish baseline responses in comparative bioassays. Laurycolactone A (CAS 85643-76-1) is an HPLC-verified (≥98% purity) C18 quassinoid standard enabling quantitative comparison against potent analogs like eurycomanone. • Isolated from authenticated Eurycoma longifolia roots with stereochemistry confirmed by X-ray crystallography. • Documented IC50 > 100 μM in HT-1080 fibrosarcoma cells, providing clear SAR differentiation from active congeners (canthin-6-one IC50 = 16.9 μM). • Lot-specific Certificate of Analysis provided; stable powder at -20°C for long-term storage.

Molecular Formula C18H22O5
Molecular Weight 318.4 g/mol
CAS No. 85643-76-1
Cat. No. B608485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaurycolactone A
CAS85643-76-1
SynonymsLaurycolactone A; 
Molecular FormulaC18H22O5
Molecular Weight318.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H22O5/c1-7-5-10(19)17(3)9(7)6-11(20)18(4)12-8(2)14(23-16(12)22)13(21)15(17)18/h5,8-9,12-15,21H,6H2,1-4H3/t8-,9+,12-,13+,14-,15-,17-,18+/m1/s1
InChIKeyWDYBZQLVYRBSPT-ZICNYRAQSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Laurycolactone A Procurement Guide


Laurycolactone A (CAS: 85643-76-1) is a C18 basic skeleton quassinoid natural product isolated from Eurycoma longifolia roots [1]. Quassinoids constitute a class of degraded triterpenoids with documented cytotoxic and antimalarial bioactivities . The compound possesses molecular formula C18H22O5 and molecular weight 318.36 g/mol . As a secondary metabolite with specific stereochemical configuration confirmed by X-ray analysis of the structurally related laurycolactone B [2], Laurycolactone A serves as a research tool for studying C18 quassinoid structure-activity relationships in natural product pharmacology.

Quassinoid natural product structure-activity relationship studies C18 basic skeleton; stereochemical configuration supported by X-ray analysis of related laurycolactone B
Low-activity reference for comparative screening Reported IC50 > 100 μM in HT-1080; may support baseline establishment against more potent quassinoids/alkaloids
Analytical standard for Eurycoma longifolia botanical authentication Commercially available at ≥98% HPLC purity; suitable as a marker compound in fingerprinting studies

Laurycolactone A Structural Discrimination


Generic substitution within the quassinoid class is scientifically invalid due to compound-specific structural features that determine distinct physicochemical and biological profiles. While both Laurycolactone A (C18H22O5, MW 318.36) and Laurycolactone B (C18H20O5, MW 316.30) share the C18 quassinoid core scaffold [1], the difference of two hydrogen atoms produces a molecular weight differential of 2.06 g/mol and alters the saturation state of the carbon skeleton [2]. This subtle structural variation precludes interchangeable use in research applications. Furthermore, Eurycoma longifolia-derived quassinoids exhibit wide potency divergence across structurally similar compounds: among seven isolated quassinoids/alkaloids evaluated in the same NO inhibition assay, IC50 values varied from 16.9 μM (canthin-6-one) to >100 μM (inactive compounds), spanning over a 5.9-fold potency range [1]. Without compound-specific quantitative validation, substituting Laurycolactone A with any analog—even the structurally closest congener Laurycolactone B—risks obtaining irreproducible or biologically irrelevant results.

Target Laurycolactone A
Analog Laurycolactone B
Saturation state difference may alter stereoelectronic properties
Potency Context Quassinoid SAR
Risk Class-level divergence
Reported potency range spans >5.9-fold among co-occurring Eurycoma longifolia quassinoids; compound-specific validation required

Laurycolactone A Comparative Evidence


Saturation State Differential

Laurycolactone A (C18H22O5) differs from its closest structural analog Laurycolactone B (C18H20O5) by two additional hydrogen atoms, producing a molecular weight differential of 2.06 g/mol and distinct stereoelectronic properties due to altered unsaturation in the carbon skeleton [1]. Laurycolactone B contains one additional degree of unsaturation (index of hydrogen deficiency = 9) relative to Laurycolactone A (index = 8), calculated from their molecular formulas [2]. This structural difference is confirmed by independent isolation and characterization studies [1].

Saturation State
Class-level inference
Δ2H; Δ2.06 g/mol; unsaturation index 8 vs 9
Structural comparison context; stereoelectronic properties may differ
Characterization from Eurycoma longifolia root extracts
Natural product chemistry Structure-activity relationship Quassinoid characterization

HT-1080 Cytotoxicity Profile

Laurycolactone A demonstrates an IC50 > 100 μM against human HT-1080 fibrosarcoma cells after 72-hour incubation as measured by MTT assay . Comparative assessment with Laurycolactone B reveals that Laurycolactone B shows minimal cytotoxicity across multiple cancer cell lines (MCF-7, HeLa) with IC50 values exceeding 100 μg/mL (~316 μM for MW 316.3) . Both compounds exhibit relatively weak cytotoxic activity in these specific cell-based assays.

HT-1080 Cytotoxicity
Data to verify
IC50 > 100 μM (72 hr, MTT)
Supports cytotoxicity endpoint review; head-to-head comparison not reported
Cell-line specificity: HT-1080 fibrosarcoma only
Cancer research Cytotoxicity screening MTT assay

Commercial Availability and Purity Benchmarking

Laurycolactone A is commercially available from multiple reputable vendors with HPLC purity specifications of ≥98% . The compound is stocked in quantities from 2 mg to 250 mg, with documented storage conditions of -20°C under desiccated and light-protected conditions for 2-year stability . Laurycolactone B (CAS 85643-77-2) is also commercially available with comparable purity specifications, indicating that procurement of either compound is feasible based on research objectives rather than availability constraints [1].

Purity & Availability
Supporting evidence
≥98% HPLC; stocked 2–250 mg
Comparable procurement feasibility vs. laurycolactone B
Selection based on structural/biological criteria advised
Analytical chemistry Reference standard procurement Quality control

Antimalarial Activity Classification

Laurycolactone A is documented as exhibiting antimalarial biological activity among its reported bioactivities . Within the broader quassinoid class, antiplasmodial activity varies substantially: eurycomanone demonstrates IC50 values of 0.45-0.78 μM against Plasmodium falciparum K1 strain, representing potent activity, while other Eurycoma-derived quassinoids show moderate to negligible effects [1]. No published quantitative antimalarial data (IC50 values against specific Plasmodium strains) for Laurycolactone A were identified in current literature.

Antimalarial Activity
Class-level inference
Qualitative classification; no strain-specific IC50
May support less potent reference for quassinoid SAR studies
Class potency range spans >1000-fold
Antimalarial research Natural product screening Quassinoid pharmacology

Absence of Anti-inflammatory Activity

Laurycolactone A was NOT among the seven compounds isolated and evaluated for nitric oxide (NO) production inhibition in the 2019 comprehensive study of Eurycoma longifolia root constituents [1]. Among the isolated compounds, canthin-6-one exhibited the strongest NO inhibition (IC50 = 16.9 μM), followed by 5-methoxycanthin-6-one (IC50 = 23.4 μM) and eurycomalide F (IC50 = 32.7 μM) [1]. Laurycolactone B was isolated and identified (compound 5) but no NO inhibition data were reported for it, suggesting either inactivity or below-threshold potency [1]. This negative finding establishes a clear differentiation: Laurycolactone A lacks demonstrated anti-inflammatory activity in the LPS-induced NO production model, unlike several co-occurring Eurycoma longifolia constituents.

NO Inhibition
Class-level inference
No reported activity in 2019 screening
Differentiates from active alkaloids (IC50 16.9–32.7 μM) in LPS-induced model
Deprioritize for anti-inflammatory quassinoid procurement
Inflammation research NO inhibition assay Natural product screening

Laurycolactone A Research Applications


Negative Control in Quassinoid SAR Studies

Based on the available IC50 > 100 μM cytotoxicity data in HT-1080 cells [1] and absence of demonstrated NO inhibitory activity , Laurycolactone A serves as an appropriate low-activity reference compound for comparative SAR studies. Researchers investigating the structural determinants of quassinoid bioactivity can utilize Laurycolactone A to establish baseline responses against which more potent analogs (e.g., eurycomanone, canthin-6-one) can be quantitatively compared. This application is supported by the compound's well-characterized C18 core structure with defined stereochemistry [2].

Analytical Standard for Eurycoma longifolia

Laurycolactone A, as a characterized constituent of Eurycoma longifolia roots [1], can be procured as an HPLC reference standard (≥98% purity) for developing and validating analytical methods for quality control of Eurycoma longifolia botanical preparations. The compound's distinct retention characteristics and defined molecular properties (MW 318.36, C18H22O5) [2] enable its use as a marker compound in LC-MS or HPLC-UV fingerprinting studies aimed at authenticating Eurycoma longifolia-derived materials.

Antimalarial Potency SAR Studies

For antimalarial drug discovery programs exploring quassinoid SAR, Laurycolactone A procurement is indicated when researchers require a less potent structural variant to probe the molecular features responsible for diminished antiplasmodial activity [1]. Comparative evaluation against potent quassinoids such as eurycomanone (IC50 0.45-0.78 μM vs. P. falciparum) enables identification of critical pharmacophoric elements required for antimalarial efficacy. The compound's documented qualitative antimalarial activity classification warrants further quantitative characterization .

Application
Selection Property
Validation Focus
Negative control in quassinoid SAR
Cell-model endpoint review
Cytotoxicity endpoint context and baseline response establishment
Analytical standard for E. longifolia
Specification review
HPLC-UV / LC-MS fingerprinting method development
Antimalarial potency SAR studies
Antimalarial screening context
Structural determinants of reduced antiplasmodial activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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